ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate
Description
Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate is a β-keto ester derivative featuring a conjugated hydrazone moiety. Its structure comprises a central propanoate backbone substituted with a phenyl group at the 3-position and an (E)-configured phenylhydrazone group at the 2-position.
Properties
IUPAC Name |
ethyl (E)-3-hydroxy-3-phenyl-2-phenyldiazenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-17(21)15(16(20)13-9-5-3-6-10-13)19-18-14-11-7-4-8-12-14/h3-12,20H,2H2,1H3/b16-15+,19-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLGPYBIWLXWAG-REAJMKINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)N=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/N=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate can be synthesized by reacting ethyl phenylpyruvate with phenylhydrazine in the presence of a catalyst. The reaction typically involves the following steps:
- Dissolve ethyl phenylpyruvate in an organic solvent such as ethanol or acetone.
- Add phenylhydrazine to the solution.
- Introduce a catalyst to facilitate the reaction.
- Allow the reaction to proceed under controlled temperature and pressure conditions.
- Purify the product through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted hydrazones and other derivatives.
Scientific Research Applications
Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate exerts its effects involves interactions with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate with analogous β-keto esters and hydrazone derivatives, focusing on structural, synthetic, and functional differences.
Ethyl (Z)-3-Oxo-3-Phenyl-2-(2-(Tetrahydrofuran-2-yl)Hydrazono)Propanoate (3a)
- Structural Differences : Replaces the phenylhydrazone group with a tetrahydrofuran (THF)-substituted hydrazone. The Z/E isomer ratio is 6:1, contrasting with the exclusively (E)-configured target compound.
- Synthesis : Prepared via visible-light-mediated C–H functionalization using THF and N-bromosuccinimide (NBS), yielding 78% .
3-Oxo-3-Phenyl-2-(2-Phenylhydrazono)Propanal
- Structural Differences : The ethyl ester group is replaced with an aldehyde (-CHO), enhancing electrophilicity.
- Applications : Serves as a ligand for silver(I) complexes with demonstrated antimicrobial and optoelectronic properties, leveraging its aldehyde group for coordination .
- Reactivity : The aldehyde’s susceptibility to oxidation and nucleophilic attack contrasts with the ester’s stability under basic conditions.
Ethyl (E)-3-Oxo-2-(2-Phenylhydrazono)Butanoate
- Structural Differences: Extends the ester chain to a butanoate (C4 vs. C3 in the target compound).
- Implications : The longer chain may increase lipophilicity, affecting solubility in organic solvents. The (E)-hydrazone configuration is retained, preserving conjugation .
3-Oxo-3-Phenyl-2-(2-Phenylhydrazono)Propanal O-Methyloxime
- Structural Differences : Incorporates an O-methyloxime group instead of the ester.
- However, the absence of the ester limits its utility in esterification reactions .
Table 2. Physicochemical Properties
| Compound Name | Molecular Weight | Solubility (Predicted) | Stability Notes |
|---|---|---|---|
| This compound | 325.35 g/mol | Low in water, high in DCM/THF | Stable under inert conditions |
| 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal | 267.28 g/mol | Moderate in polar aprotic solvents | Oxidizes in air |
| Ethyl (Z)-3-oxo-3-phenyl-2-(THF-hydrazono)propanoate | 316.38 g/mol | High in THF | Sensitive to strong acids |
Mechanistic and Functional Insights
- Coordination Chemistry : The target compound’s β-keto and hydrazone groups enable chelation with transition metals (e.g., Ag⁺), forming complexes with antimicrobial activity. This contrasts with THF-substituted derivatives, where steric hindrance may reduce coordination efficiency .
- Synthetic Flexibility : The ester group in the target compound allows for hydrolysis to carboxylic acids or transesterification, enabling modular derivatization. Aldehyde derivatives lack this versatility .
- Biological Activity : Hydrazone-containing compounds often exhibit bioactivity due to their ability to inhibit enzymes or interact with DNA. The phenyl groups in the target compound may enhance π-π stacking in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
